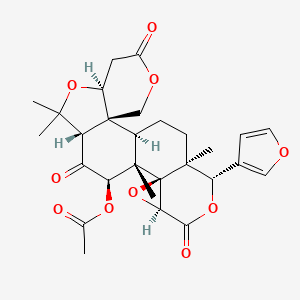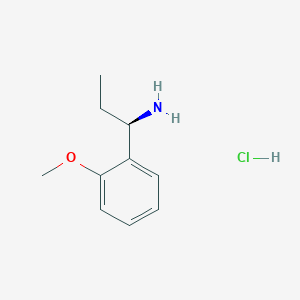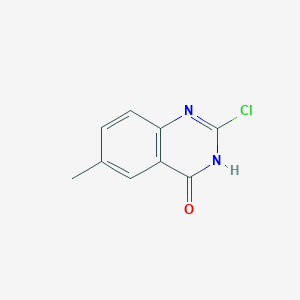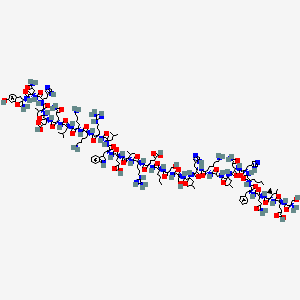
Hpth, nle(8,18)-tyr(34)-
Vue d'ensemble
Description
The compound “Hpth, nle(8,18)-tyr(34)-” is a synthetic analogue of human parathyroid hormone. This compound is designed to mimic the biological activity of the natural hormone, which plays a crucial role in regulating calcium and phosphate metabolism in the body. The modifications at positions 8, 18, and 34 enhance its stability and biological activity.
Applications De Recherche Scientifique
“Hpth, nle(8,18)-tyr(34)-” has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Target of Action
The primary target of Hpth, nle(8,18)-tyr(34)- is the parathyroid hormone receptor . This receptor plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Hpth, nle(8,18)-tyr(34)- interacts with its target receptor, stimulating a series of intracellular events. It has been shown to stimulate phosphatidylcholine hydrolysis in osteoblastic cells . This interaction and the resulting changes contribute to the regulation of calcium and phosphate metabolism in the body .
Biochemical Pathways
The interaction of Hpth, nle(8,18)-tyr(34)- with the parathyroid hormone receptor affects several biochemical pathways. It influences the metabolism of calcium and phosphate, leading to increased serum calcium concentration and decreased phosphate levels . This can result in the restoration of normocalcemia in patients with hypoparathyroidism .
Pharmacokinetics
The compound’s impact on bioavailability is reflected in its ability to maintain stable serum calcium concentrations despite reductions in calcium and vitamin D supplementation .
Analyse Biochimique
Biochemical Properties
Hpth, nle(8,18)-tyr(34)- plays a significant role in biochemical reactions, particularly in calcium regulation . It interacts with various enzymes and proteins, including the PTH receptor, a G-protein-coupled receptor located on the surface of target cells . The interaction between Hpth, nle(8,18)-tyr(34)- and these biomolecules is crucial for its function .
Cellular Effects
Hpth, nle(8,18)-tyr(34)- influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate phosphatidylcholine hydrolysis in osteoblastic cells .
Molecular Mechanism
The molecular mechanism of Hpth, nle(8,18)-tyr(34)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the PTH receptor, triggering a cascade of intracellular events that lead to the activation of various enzymes and changes in gene expression .
Metabolic Pathways
Hpth, nle(8,18)-tyr(34)- is involved in the metabolic pathway of calcium regulation It interacts with various enzymes and cofactors within this pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Hpth, nle(8,18)-tyr(34)-” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding the modified parathyroid hormone is inserted into an expression vector and introduced into a host organism, typically Escherichia coli. The host cells produce the peptide, which is then purified using techniques like cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
“Hpth, nle(8,18)-tyr(34)-” undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with altered amino acid sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
Human Parathyroid Hormone (1-34): The natural form of the hormone.
Teriparatide: A recombinant form of parathyroid hormone used clinically.
Parathyroid Hormone-related Peptide (1-34): A peptide with similar biological activity.
Uniqueness
“Hpth, nle(8,18)-tyr(34)-” is unique due to its enhanced stability and biological activity compared to the natural hormone. The modifications at positions 8, 18, and 34 confer resistance to enzymatic degradation and improve receptor binding affinity, making it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKWMGAEFGZJF-GJYCXHNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C177H279N53O48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3917 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-16-1 | |
| Record name | Parathyroid hormone (3-34) amide, Nle(8,18)-Nle(34)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




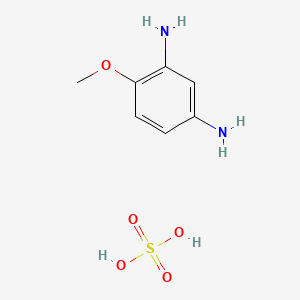


![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)

